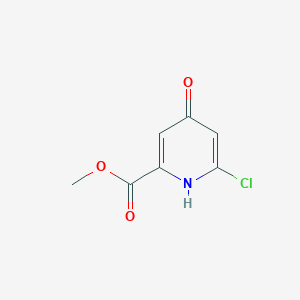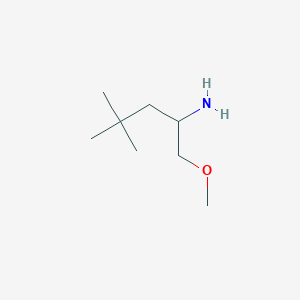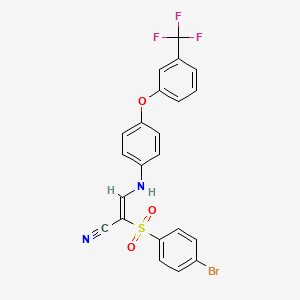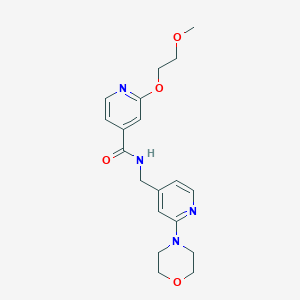
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as APTE, and it has a molecular formula of C11H13N5OS.
Scientific Research Applications
Applications in Chemical Synthesis
The compound is involved in a variety of chemical synthesis processes. For instance, Britsun et al. (2005) discuss its role in the aminolysis of certain triazolothiazines, leading to propanamides and other compounds under specific conditions (Britsun et al., 2005). Similarly, Holota et al. (2018) synthesized a related compound through ring-switching hydrazinolysis, demonstrating the versatility of triazole derivatives in organic synthesis (Holota et al., 2018).
Involvement in Luminescence and Binding Studies
Gusev et al. (2011) explored the synthesis of new Zn complexes based on 1,2,4-triazoles, which showed strong green–blue luminescence in the solid state, highlighting the potential of triazole derivatives in material science (Gusev et al., 2011). Moreover, Nayak and Poojary (2019) studied the binding interactions of a triazole derivative with human prostaglandin reductase, offering insights into its inhibitory action, which underscores the biological relevance of such compounds (Nayak & Poojary, 2019).
Role in Antimicrobial and Antifungal Activities
Several studies have indicated the efficacy of triazole derivatives in antimicrobial and antifungal activities. Ostapiuk et al. (2015) synthesized acetamides containing triazole and found them to be active against various cancer lines, including melanoma and breast cancer (Ostapiuk et al., 2015). Rajurkar and Shirsath (2017) achieved the green synthesis of triazole derivatives and reported significant antimicrobial activity against various organisms (Rajurkar & Shirsath, 2017). Reddy et al. (2010) synthesized triazole derivatives showing marked inhibition of bacterial and fungal growth, nearly equal to standard treatments (Reddy et al., 2010).
properties
IUPAC Name |
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-8-3-1-2-7(4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6,9,15H,5,11H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFILKGTISDLAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CSC2=NC=NN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)



![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)
![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2377075.png)
![(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2377076.png)

